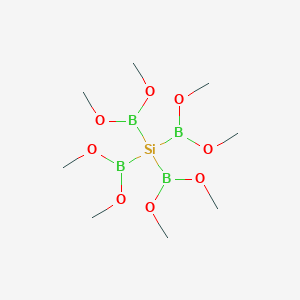![molecular formula C22H15Br2N3 B14614481 3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole) CAS No. 57637-74-8](/img/structure/B14614481.png)
3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole) is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a pyridine ring linked to two brominated indole units through a methylene bridge. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole) typically involves the following steps:
Formation of the Indole Units: The indole units can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Formation of the Pyridine-Linked Methylene Bridge: The brominated indole units are then linked to the pyridine ring through a methylene bridge.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole) can undergo various chemical reactions, including:
Substitution: The bromine atoms in the indole units can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOMe in methanol, KOtBu in THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups such as methoxy or tert-butyl groups .
Aplicaciones Científicas De Investigación
3,3’-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,3’-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole) involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with microbial enzymes to exert antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-[(Pyridin-4-yl)methylene]bis(indole): Similar structure but lacks bromine atoms.
3,3’-[(Pyridin-4-yl)methylene]bis(5-chloro-1H-indole): Similar structure with chlorine instead of bromine.
3,3’-[(Pyridin-4-yl)methylene]bis(5-fluoro-1H-indole): Similar structure with fluorine instead of bromine.
Uniqueness
The presence of bromine atoms in 3,3’-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole) enhances its reactivity and potential biological activity compared to its chloro or fluoro analogs. Bromine atoms can participate in unique interactions and reactions, making this compound particularly interesting for various applications .
Propiedades
Número CAS |
57637-74-8 |
|---|---|
Fórmula molecular |
C22H15Br2N3 |
Peso molecular |
481.2 g/mol |
Nombre IUPAC |
5-bromo-3-[(5-bromo-1H-indol-3-yl)-pyridin-4-ylmethyl]-1H-indole |
InChI |
InChI=1S/C22H15Br2N3/c23-14-1-3-20-16(9-14)18(11-26-20)22(13-5-7-25-8-6-13)19-12-27-21-4-2-15(24)10-17(19)21/h1-12,22,26-27H |
Clave InChI |
KKPDFDOJIICWOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=CN2)C(C3=CC=NC=C3)C4=CNC5=C4C=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)
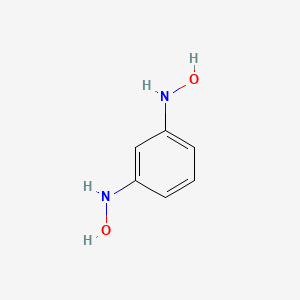
![Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B14614427.png)
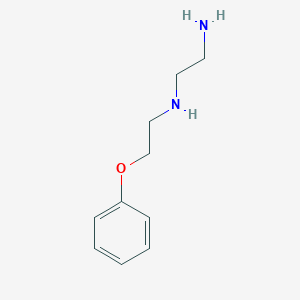
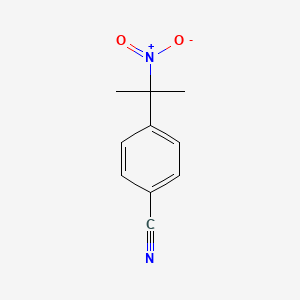
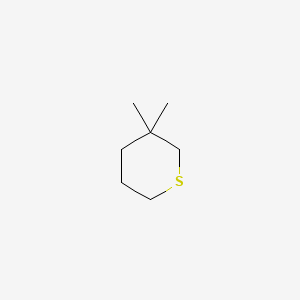
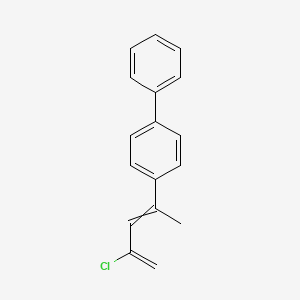
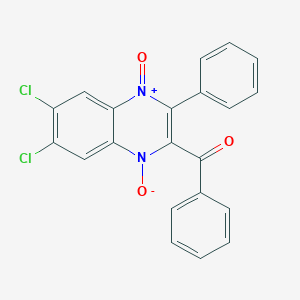

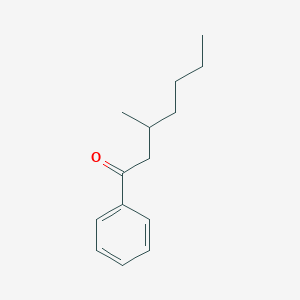
![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)
